molecular formula C4H5F3N4 B1431641 3-Hydrazinyl-5-(trifluoromethyl)pyrazole CAS No. 1418117-75-5

3-Hydrazinyl-5-(trifluoromethyl)pyrazole

Cat. No.: B1431641
CAS No.: 1418117-75-5
M. Wt: 166.1 g/mol
InChI Key: XBJKUISPGSBQQC-UHFFFAOYSA-N
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Description

3-Hydrazinyl-5-(trifluoromethyl)pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with a hydrazinyl group at the 3-position and a trifluoromethyl group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives, which include this compound, are known to bind with high affinity to multiple receptors . This suggests that 3-Hydrazinyl-5-(trifluoromethyl)pyrazole may also interact with various biological targets.

Mode of Action

It’s known that the positioning of the hydrogen atom between the two ring nitrogen atoms in pyrazoles can result in changes in structure, which in turn can lead to changes in properties . This suggests that the compound may interact with its targets in a way that induces structural changes, thereby affecting their function.

Biochemical Pathways

Given the broad range of biological activities exhibited by indole derivatives , it’s plausible that this compound may also influence a variety of biochemical pathways.

Result of Action

It’s known that pyrazole derivatives can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also have diverse molecular and cellular effects.

Action Environment

It’s known that the properties of pyrazoles can change depending on the positioning of the hydrogen atom between the two ring nitrogen atoms . This suggests that environmental factors could potentially influence the structure and, consequently, the action of this compound.

Biochemical Analysis

Biochemical Properties

3-Hydrazinyl-5-(trifluoromethyl)pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to participate in the synthesis of disubstituted pyrimidines . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of various signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of the target molecules. For example, it has been observed to undergo alkylation with alkyl iodides, forming N-alkyl pyrazoles . These interactions can lead to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained alterations in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage level must be reached to elicit a significant response.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and within intracellular compartments . The compound’s lipophilicity enhances its ability to accumulate in lipid-rich regions, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization signals ensure that the compound reaches its intended site of action, where it can exert its biochemical effects . The compound’s presence in particular subcellular regions can influence its interactions with other biomolecules and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-5-(trifluoromethyl)pyrazole typically involves the reaction of hydrazine derivatives with trifluoromethyl-substituted precursors. One common method includes the cyclization of hydrazine with 1,1,1-trifluoro-3-oxopropane derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of catalysts and automated systems can further enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinyl-5-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Hydrazinyl-5-(trifluoromethyl)pyrazole is unique due to the presence of both hydrazinyl and trifluoromethyl groups, which confer distinct reactivity and biological properties. The combination of these functional groups makes it a valuable scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name

[5-(trifluoromethyl)-1H-pyrazol-3-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N4/c5-4(6,7)2-1-3(9-8)11-10-2/h1H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJKUISPGSBQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247483
Record name 1H-Pyrazole, 3-hydrazinyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418117-75-5
Record name 1H-Pyrazole, 3-hydrazinyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1418117-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-hydrazinyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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